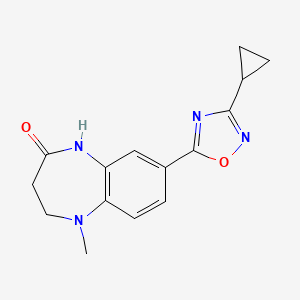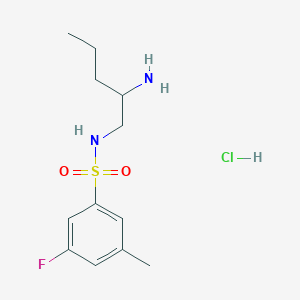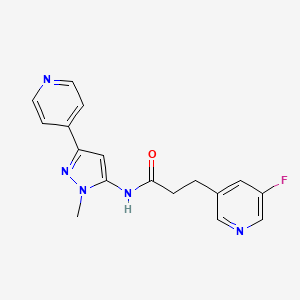![molecular formula C18H23N3O2 B7641140 N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641140.png)
N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide, also known as EPICC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPICC belongs to the class of isochromene compounds and has been found to possess various biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been found to inhibit the activity of certain enzymes that are involved in cell proliferation and metastasis. In addition, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation, this compound has been found to suppress the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Finally, in neurological disorders, this compound has been found to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit metastasis. In inflammation, this compound has been found to suppress the production of inflammatory cytokines and chemokines, and inhibit the activation of immune cells such as macrophages and T-cells. Finally, in neurological disorders, this compound has been found to protect neurons from oxidative stress and inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide for lab experiments is its low toxicity, which makes it a safe compound to work with. In addition, this compound is relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide. One potential area of research is the development of this compound-based drugs for cancer therapy. Another potential area of research is the use of this compound as a neuroprotective agent for the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide involves the reaction of 4-ethyl-1H-pyrazole-3-carboxylic acid with 3,4-dihydroisochromen-1-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with propylamine to obtain the final this compound compound.
Aplicaciones Científicas De Investigación
N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to exhibit anti-proliferative and anti-metastatic effects in cancer cell lines, making it a promising candidate for cancer therapy. In addition, this compound has also been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[1-(1-ethylpyrazol-4-yl)propyl]-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-16(14-11-19-21(4-2)12-14)20-18(22)17-15-8-6-5-7-13(15)9-10-23-17/h5-8,11-12,16-17H,3-4,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSVYCHVEIOLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)CC)NC(=O)C2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)
![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7641087.png)
![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)

![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)


![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7641145.png)